3-Chloro-4'-(methylthio)benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

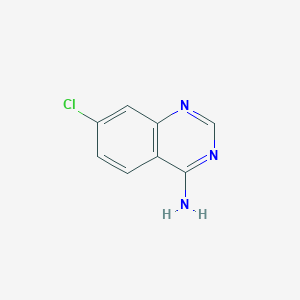

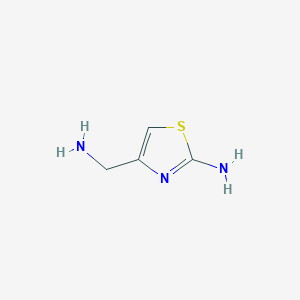

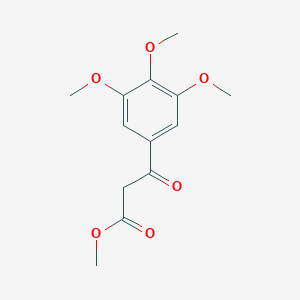

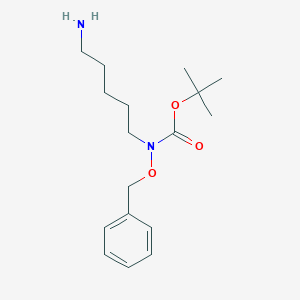

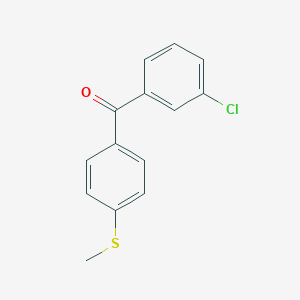

3-Chloro-4’-(methylthio)benzophenone is a specialty product for proteomics research . It has a molecular formula of C14H11ClOS and a molecular weight of 262.75 .

Molecular Structure Analysis

The molecular structure of 3-Chloro-4’-(methylthio)benzophenone consists of a benzophenone core with a chlorine atom on one phenyl ring and a methylthio group on the other .Scientific Research Applications

Oxetane Synthesis

3-Chloro-4'-(methylthio)benzophenone has been used in the synthesis of oxetanes. Research demonstrates that methyl vinyl sulphides, when exposed to photochemical addition with benzophenone, predominantly yield 3-methylthio-oxetanes. These compounds are formed with a selectivity for the trans-4-alkyl-3-methylthio configuration, highlighting the potential for stereochemical control in oxetane synthesis (Morris, Smith, & Walsh, 1987).

Environmental Degradation and Toxicity

Studies on benzophenone derivatives, including 3-Chloro-4'-(methylthio)benzophenone, have shown their environmental presence, degradation pathways, and potential toxicity. For instance, the transformation and acute toxicity of 4-hydroxyl benzophenone in water treatment processes have been investigated, revealing the formation of toxic by-products after chlorination disinfection. This suggests the ecological risks associated with the chlorination of benzophenone derivatives (Liu, Wei, Liu, & Du, 2016).

Photocatalytic Degradation

The photocatalytic degradation of Benzophenone-3 (BP-3), a related compound, has been explored using PbO/TiO2 and Sb2O3/TiO2 photocatalysts. This research highlights the potential for advanced oxidation processes in mitigating the environmental impact of UV filters like 3-Chloro-4'-(methylthio)benzophenone. The study optimized various degradation parameters and proposed a degradation mechanism based on the identification of byproducts through GC-MS analysis (Wang, Deb, Srivastava, Iftekhar, Ambat, & Sillanpää, 2019).

Biodegradation

The isolation of a novel benzophenone-3-degrading bacterium, Methylophilus sp. strain FP-6, demonstrates the biological pathways for the degradation of benzophenone derivatives. This research opens up new avenues for bioremediation techniques to remove harmful benzophenone compounds from the environment, potentially applicable to 3-Chloro-4'-(methylthio)benzophenone (Jin, Geng, Pang, Zhang, Wang, Ji, Li, & Guan, 2019).

Stability and Toxicity of Chlorinated Derivatives

Research focusing on the stability and toxicity of chlorinated benzophenone-type UV filters in water, such as benzophenone-3 (BP3) and benzophenone-4 (BP4), has implications for understanding the environmental behavior of 3-Chloro-4'-(methylthio)benzophenone. These studies provide insights into the formation of chlorinated products, their photostability, and toxicity, crucial for assessing the ecological risks associated with the use of such compounds (Zhuang, Žabar, Grbović, Dolenc, Yao, Tišler, & Trebše, 2013).

properties

IUPAC Name |

(3-chlorophenyl)-(4-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClOS/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNJUYUSDLKVQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374016 |

Source

|

| Record name | 3-Chloro-4'-(methylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4'-(methylthio)benzophenone | |

CAS RN |

197438-99-6 |

Source

|

| Record name | 3-Chloro-4'-(methylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.